molecular formula C14H13N3O3S B2681729 N-(5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl)-2-(thiophen-2-yl)acetamide CAS No. 1251615-28-7

N-(5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl)-2-(thiophen-2-yl)acetamide

Cat. No.: B2681729
CAS No.: 1251615-28-7
M. Wt: 303.34
InChI Key: JSWPXIADQPDTCI-UHFFFAOYSA-N
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Description

N-(5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl)-2-(thiophen-2-yl)acetamide: is a complex organic compound that features a unique combination of furan, oxadiazole, and thiophene moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl)-2-(thiophen-2-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the 1,3,4-oxadiazole ring: This can be achieved by reacting a hydrazide with an appropriate carboxylic acid derivative under dehydrating conditions.

    Introduction of the furan moiety: The furan ring can be introduced via a Friedel-Crafts acylation reaction using 2,5-dimethylfuran.

    Attachment of the thiophene ring: The thiophene ring can be attached through a coupling reaction, such as a Suzuki or Stille coupling, using a thiophene boronic acid or stannane derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl)-2-(thiophen-2-yl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The furan and thiophene rings can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: The oxadiazole ring can be reduced to form amine derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amine derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-(5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl)-2-(thiophen-2-yl)acetamide has several scientific research applications:

    Medicinal Chemistry: It can be explored as a potential drug candidate due to its unique structural features and potential biological activity.

    Materials Science: The compound can be used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Organic Synthesis: It serves as a valuable intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of N-(5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl)-2-(thiophen-2-yl)acetamide depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes, receptors, or ion channels. The exact pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

    N-(5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl)-2-(thiophen-2-yl)acetamide: can be compared with other compounds containing furan, oxadiazole, or thiophene rings, such as:

Uniqueness

The uniqueness of this compound lies in its combination of three distinct heterocyclic rings, which may confer unique chemical and biological properties not found in simpler analogs.

Properties

IUPAC Name

N-[5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl]-2-thiophen-2-ylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O3S/c1-8-6-11(9(2)19-8)13-16-17-14(20-13)15-12(18)7-10-4-3-5-21-10/h3-6H,7H2,1-2H3,(H,15,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSWPXIADQPDTCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C2=NN=C(O2)NC(=O)CC3=CC=CS3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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